3-(Chlormethyl)-4-(Trifluormethyl)thiophen

Übersicht

Beschreibung

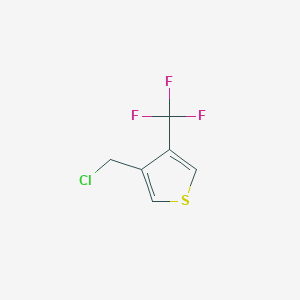

3-(Chloromethyl)-4-(trifluoromethyl)thiophene is an organosulfur compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to a thiophene ring. Thiophenes are heterocyclic compounds containing sulfur, and they are known for their stability and aromatic properties. The trifluoromethyl group is particularly significant in pharmaceuticals and agrochemicals due to its electron-withdrawing properties, which can enhance the biological activity of compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

3-(Chloromethyl)-4-(trifluoromethyl)thiophene serves as a crucial building block in organic synthesis. Its chloromethyl group allows for nucleophilic substitutions, enabling the formation of new C-N or C-S bonds, which are essential in synthesizing pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound's reactivity and stability, making it an attractive precursor for further modifications.

Reactivity Profile

The compound can undergo various chemical reactions:

- Substitution Reactions : The chloromethyl group can be substituted by amines or thiols.

- Oxidation Reactions : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction Reactions : The trifluoromethyl group can be reduced under specific conditions.

Biological Applications

Medicinal Chemistry

Research indicates that derivatives of 3-(Chloromethyl)-4-(trifluoromethyl)thiophene exhibit significant biological activity. The incorporation of the trifluoromethyl group is known to improve lipophilicity and metabolic stability, enhancing the pharmacological properties of the compounds .

Anticancer Activity

Studies have shown that derivatives of this compound possess selective cytotoxicity against various cancer cell lines. For instance, a study conducted by the National Cancer Institute evaluated several derivatives against leukemia and non-small cell lung cancer cell lines, reporting growth inhibition rates exceeding 20% in certain cases:

| Cell Line | Compound | Growth Inhibition (%) |

|---|---|---|

| Leukemia (RPMI-8226) | 6a–c | >20% |

| Non-Small Cell Lung Cancer | 3b, 6a, b | >10% |

| Renal Cancer (A498) | 3a | >10% |

| Melanoma (UACC-257) | 6c | >10% |

These findings suggest potential for further development as anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Certain derivatives have demonstrated activity against antibiotic-resistant bacterial strains. The trifluoromethyl group is believed to enhance membrane permeability, facilitating interactions with bacterial targets.

Industrial Applications

Materials Science

In materials science, 3-(Chloromethyl)-4-(trifluoromethyl)thiophene is utilized in the production of advanced materials such as polymers and electronic components. The unique electronic properties imparted by the trifluoromethyl group make it suitable for applications in organic electronics and sensor technologies .

Polymeric Films

Recent studies have explored the use of polymeric films derived from this compound in electrochemical applications. For instance, a polymeric layer was deposited on graphite electrodes to study its interaction with synthetic stimulants using electrochemical methods. This application highlights the compound's potential in sensor technology .

Wirkmechanismus

Target of Action

The primary target of 3-(Chloromethyl)-4-(trifluoromethyl)thiophene is carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethyl group is known to enhance the properties of various compounds, making them more effective as pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

The trifluoromethylation process affects the redox potentials of various compounds . This can influence a variety of biochemical pathways, particularly those involving oxidation/reduction processes . The exact downstream effects can vary depending on the specific compound and the context in which it is used .

Pharmacokinetics

The redox potentials of trifluoromethyl-containing compounds have been studied, providing some insight into their behavior . These studies suggest that the compound’s redox potential could influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of the trifluoromethylation process is the formation of a new compound with enhanced properties . This can include increased stability, improved reactivity, or altered biological activity . The exact molecular and cellular effects can vary depending on the specific compound and the context in which it is used .

Action Environment

The action of 3-(Chloromethyl)-4-(trifluoromethyl)thiophene can be influenced by various environmental factors. For example, the presence of other compounds can affect the efficiency of the trifluoromethylation process . Additionally, factors such as temperature, pH, and solvent can also influence the compound’s action, efficacy, and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-(trifluoromethyl)thiophene typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a thiophene ring. One common method is the radical trifluoromethylation of thiophene derivatives. This process involves the generation of trifluoromethyl radicals, which then react with the thiophene ring to introduce the trifluoromethyl group . The chloromethyl group can be introduced through chloromethylation reactions, often using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-4-(trifluoromethyl)thiophene may involve continuous flow processes to ensure high yield and purity. These processes often utilize catalysts to enhance reaction rates and selectivity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-4-(trifluoromethyl)thiophene can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom in the chloromethyl group.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to form new carbon-carbon bonds.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Coupling Products: Coupling reactions can produce complex thiophene derivatives with extended conjugation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Trifluoromethyl)thiophene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

4-(Chloromethyl)thiophene: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activity.

3-(Chloromethyl)-4-methylthiophene: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical reactivity and applications.

Uniqueness

3-(Chloromethyl)-4-(trifluoromethyl)thiophene is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct electronic and chemical properties. This combination makes it a versatile compound in various chemical reactions and applications, particularly in pharmaceuticals and materials science .

Biologische Aktivität

3-(Chloromethyl)-4-(trifluoromethyl)thiophene is a heterocyclic compound belonging to the thiophene family, characterized by its unique structural features that include a chloromethyl group and a trifluoromethyl group. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and comparisons with related compounds.

Structural Overview

The structural formula of 3-(Chloromethyl)-4-(trifluoromethyl)thiophene can be represented as follows:

This compound's structure significantly influences its chemical reactivity and potential biological interactions. The presence of both chloromethyl and trifluoromethyl groups enhances its lipophilicity, which may improve bioavailability in biological systems.

Anticancer Activity

Research on structurally related compounds indicates that thiophene derivatives may exhibit anticancer properties. For instance, derivatives with similar substitutions have shown cytotoxic effects against cancer cell lines, suggesting that 3-(Chloromethyl)-4-(trifluoromethyl)thiophene could also possess similar activities. The presence of the trifluoromethyl group is particularly noteworthy as it has been linked to enhanced potency in various biological assays .

Currently, there is no detailed literature available regarding the specific mechanism of action for 3-(Chloromethyl)-4-(trifluoromethyl)thiophene in biological systems. However, it is hypothesized that the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The chlorinated and fluorinated nature of the compound suggests that it may engage in halogen bonding or other non-covalent interactions that could influence biological pathways .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of 3-(Chloromethyl)-4-(trifluoromethyl)thiophene, it is useful to compare it with other thiophene derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Chlorothiophene | Lacks trifluoromethyl group | Less reactive compared to 3-(Chloromethyl)-4-(trifluoromethyl)thiophene |

| 4-Chloromethylthiophene | Contains chloromethyl but lacks trifluoromethyl group | Different reactivity profile due to substitution pattern |

| 2,5-Dichlorothiophene | Chlorine atoms at different positions | Exhibits different chemical properties due to positional effects |

This table illustrates how the presence or absence of specific functional groups can significantly alter the reactivity and potential biological activity of thiophene derivatives.

Case Studies and Research Findings

Although direct studies on 3-(Chloromethyl)-4-(trifluoromethyl)thiophene are scarce, related research highlights the promising nature of thiophene derivatives in pharmacology:

- Cytotoxicity Studies : In a study involving various thiophene derivatives, compounds demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF7 and HT29). These findings suggest that similar compounds could be explored for their anticancer potential .

- Antimicrobial Testing : Compounds structurally related to 3-(Chloromethyl)-4-(trifluoromethyl)thiophene have shown effectiveness against both gram-positive and gram-negative bacteria. For example, certain thiophenes exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-4-(trifluoromethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3S/c7-1-4-2-11-3-5(4)6(8,9)10/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFWIKUWYXPNDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849268-35-4 | |

| Record name | 3-(chloromethyl)-4-(trifluoromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.